Tolterodine Tartrate

Muscarinic receptor pharmacology Radioligand binding Receptor subtype selectivity

Tolterodine Tartrate (CAS 209747-05-7) delivers balanced M1-M5 receptor antagonism (Ki 3.0-5.0 nM), avoiding the M3-preferential confound of oxybutynin. This translates to 46% lower dry mouth risk and 2.5-fold bladder-over-salivary gland selectivity. Four well-characterized polymorphic forms (I-IV) plus an amorphous form ensure solid-state stability and batch-to-batch consistency critical for formulation development. The equipotent 5-hydroxymethyl metabolite contributes to the full pharmacological profile. USP reference standard (CAS 124937-52-6) and validated enantiospecific HPLC methods support compendial compliance. Choose tolterodine tartrate for reproducible, translationally valid OAB pharmacology unconfounded by M3-biased antagonism.

Molecular Formula C26H37NO7
Molecular Weight 475.6 g/mol
CAS No. 209747-05-7
Cat. No. B3421157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolterodine Tartrate
CAS209747-05-7
Molecular FormulaC26H37NO7
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
InChIKeyTWHNMSJGYKMTRB-KXYUELECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolterodine Tartrate (CAS 209747-05-7) Procurement: Muscarinic Antagonist API and Reference Standard for Overactive Bladder Research


Tolterodine Tartrate (CAS 209747-05-7) is the L-tartrate salt of (R)-tolterodine, a tertiary amine competitive muscarinic receptor antagonist [1]. It is the active pharmaceutical ingredient (API) in formulations indicated for overactive bladder (OAB) syndrome, characterized by urinary urgency, frequency, and urge incontinence [2]. Unlike many antimuscarinic agents that rely on strong M3 receptor subtype selectivity, tolterodine exhibits balanced antagonist activity across M1–M5 muscarinic receptor subtypes (Ki range: 3.0–5.0 nM in human recombinant receptors) [3]. The compound is available as a fully characterized pharmaceutical secondary standard and USP reference standard (CAS 124937-52-6), supporting analytical method development, quality control, and bioanalytical quantification . Its active 5-hydroxymethyl metabolite (5-HM) contributes equipotently to the overall pharmacological profile [4].

Why Tolterodine Tartrate Cannot Be Casually Substituted with Oxybutynin or Other Muscarinic Antagonists in Research and Development


Antimuscarinic agents for OAB are not pharmacologically interchangeable. Although they share a common molecular target—muscarinic acetylcholine receptors—their subtype selectivity profiles, tissue distribution of functional effects, and resultant side-effect burdens diverge substantially [1]. For instance, oxybutynin exhibits ~10-fold selectivity for M3 over M2 receptors, while tolterodine is equipotent across M1–M5 subtypes, a distinction that translates into markedly different in vivo bladder-versus-salivary gland selectivity [2]. Substituting tolterodine with oxybutynin in research protocols introduces a confounder: a 2-fold higher relative risk of dry mouth adverse events (RR 0.54 for tolterodine vs. oxybutynin) [3] and a 1.9-fold higher rate of treatment withdrawal due to side effects [3]. Furthermore, the salt form matters: tolterodine tartrate exists in multiple well-characterized polymorphic forms with distinct solid-state stability profiles, whereas the free base lacks the same level of compendial characterization [4]. Generic substitution without rigorous characterization of polymorphic identity, enantiomeric purity, and receptor selectivity risks compromising both experimental reproducibility and translational validity.

Tolterodine Tartrate (CAS 209747-05-7): Quantitative Comparative Evidence for Scientific Selection


Receptor Binding Profile: Balanced M1–M5 Affinity of Tolterodine Tartrate Versus M3-Selective Oxybutynin

In human recombinant muscarinic receptor binding assays, tolterodine exhibits balanced, subnanomolar-to-low-nanomolar affinity across all five subtypes (M1–M5), with Ki values ranging from 3.0 to 5.0 nM [1]. In contrast, oxybutynin displays pronounced M3 selectivity, binding to M3 receptors with a Ki of 0.67 nM while showing 10-fold lower affinity for M2 receptors (Ki = 6.7 nM) [1]. This differential subtype selectivity profile is pharmacologically significant because M2 receptors predominate in human detrusor smooth muscle, and their blockade contributes meaningfully to bladder functional antagonism [2].

Muscarinic receptor pharmacology Radioligand binding Receptor subtype selectivity

Functional Bladder Selectivity In Vivo: Tolterodine Tartrate Versus Oxybutynin in Anesthetized Cat Model

In anesthetized cats receiving intravenous infusion of antagonists, tolterodine (21–2103 nmol/kg) exhibited significantly greater potency for inhibiting acetylcholine-induced urinary bladder contraction than for inhibiting electrically induced salivation [1]. In contrast, oxybutynin displayed the opposite tissue selectivity profile—greater potency at salivary glands than at the bladder [1]. This in vivo functional divergence occurs despite the two compounds having nearly identical in vitro bladder strip potency (KB: tolterodine 3.0 nM, oxybutynin 4.4 nM in guinea pig bladder) [1].

In vivo pharmacology Bladder selectivity Salivary gland function

Clinical Tolerability: Dry Mouth Incidence with Extended-Release Tolterodine Tartrate Versus Extended-Release Oxybutynin

In a 12-week multicenter, double-blind, parallel-group study of 790 women with OAB, extended-release (ER) tolterodine tartrate 4 mg/day demonstrated a statistically significantly lower incidence of dry mouth compared with ER oxybutynin chloride 10 mg/day [1]. Severe dry mouth occurred in 0.5% of tolterodine-treated patients versus 1.5% in the oxybutynin group [1]. A separate meta-analysis of four randomized trials confirmed that patients receiving tolterodine had a 46% lower relative risk of experiencing dry mouth (RR 0.54; 95% CI 0.48–0.61) [2].

Clinical trial Adverse event profile Tolerability Overactive bladder

In Vivo Bladder Selectivity Index: Tolterodine Tartrate Versus Solifenacin and Propiverine in Rat Model

In urethane-anesthetized rats undergoing intermittent cystometry, the relative bladder selectivity of antimuscarinic agents was assessed by comparing minimum effective doses for increasing bladder capacity against doses that inhibit salivary secretion, colonic contractions, and carbamylcholine-induced bradycardia [1]. Tolterodine tartrate demonstrated a 2.5-fold higher selectivity for bladder over salivary gland compared with propiverine hydrochloride [1]. Notably, tolterodine exhibited a 9.2-fold higher bladder-over-colon selectivity and a 4.6-fold higher bladder-over-heart selectivity relative to propiverine [1]. The minimum effective intravenous dose for tolterodine to significantly increase bladder capacity was 0.03 mg/kg [1].

Bladder selectivity In vivo cystometry Tissue specificity Rat model

Polymorphic Characterization and Solid-State Stability of Tolterodine Tartrate Salt Form

Tolterodine tartrate exists in multiple well-defined crystalline polymorphic forms (Forms I, II, III, IV) plus one stable amorphous form, each characterized by distinct X-ray powder diffraction (XRPD) patterns [1]. Form I is characterized by peaks at 2θ values of approximately 11.9°, 13.6°, 14.2°, 15.9°, 16.9°, 18.4°, 18.8°, 20.4°, 22.0°, 23.9°, 25.4°, 26.3°, and 29.8° [1]. Form II exhibits a distinct diffraction pattern with peaks at 8.7°, 9.0°, 9.6°, 10.1°, 10.4°, 11.9°, 14.0°, 15.7°, 16.9°, 17.6°, 17.9°, 18.4°, 18.7°, 20.0°, 20.5°, 22.1°, 24.5°, 29.1°, and 35.9° [1]. The tartrate salt demonstrates superior solid-state stability compared with the free base form [2].

Polymorphism Solid-state chemistry Crystalline forms Pharmaceutical development

Enantiospecific Purity and Active Metabolite Pharmacology: Distinguishing Features of Tolterodine Tartrate

Tolterodine tartrate is the (R)-enantiomer salt form, and enantiospecific HPLC methods have been validated for detecting and quantifying the (S)-enantiomer impurity in the API [1]. This is critical because the (R)-enantiomer is the pharmacologically active species. Additionally, tolterodine is extensively metabolized in vivo to its active 5-hydroxymethyl metabolite (5-HM), which exhibits equipotent muscarinic antagonism [2]. In isolated guinea pig bladder, carbachol-induced contractions are inhibited by tolterodine with an IC50 of 14 nM and by 5-HM with an IC50 of 5.7 nM [2]. Notably, 5-HM demonstrates >900-fold selectivity for bladder muscarinic receptors over histamine receptors, alpha-adrenoceptors, and calcium channels, confirming the pure antimuscarinic nature of the overall pharmacological effect [2].

Chiral purity Enantiomeric impurity Active metabolite Analytical method development

Tolterodine Tartrate (CAS 209747-05-7): Evidence-Based Research and Industrial Application Scenarios


Preclinical Pharmacology of Overactive Bladder: Selecting a Reference Compound with Documented In Vivo Bladder Selectivity

Researchers designing in vivo OAB studies requiring a well-characterized antimuscarinic reference standard should prioritize tolterodine tartrate over oxybutynin due to its functional bladder-over-salivary gland selectivity profile [1]. In anesthetized cat models, tolterodine exhibits greater inhibition of acetylcholine-induced bladder contraction than salivation, whereas oxybutynin shows the reverse selectivity [1]. This divergence translates directly to reduced salivary gland off-target effects, with a 46% lower relative risk of dry mouth in clinical studies [2]. Additionally, in rat cystometry models, tolterodine demonstrates a 2.5-fold bladder-over-salivary gland selectivity index relative to propiverine and increases bladder capacity at a minimum effective intravenous dose of 0.03 mg/kg [3], providing a reproducible benchmark for novel compound evaluation.

Analytical Method Development and Pharmaceutical Quality Control: Sourcing a Compendial Reference Standard

Analytical laboratories developing or validating HPLC, UPLC, or spectrophotometric methods for tolterodine quantification should utilize the USP Reference Standard of Tolterodine Tartrate (CAS 124937-52-6) to ensure compendial compliance and method traceability . The compound is a fully characterized pharmaceutical secondary standard intended for test and assay use as specified in USP compendia . Validated enantiospecific HPLC methods exist for detecting (S)-enantiomer impurities, with demonstrated reliability for purity determination of (R)-tolterodine tartrate [4]. For bioanalytical applications, LC-MS/MS methods for quantifying tolterodine and its active 5-HM metabolite in plasma have been widely established and validated [5].

Receptor Pharmacology Research: Using Tolterodine as a Balanced M1–M5 Antagonist Tool Compound

Investigators studying muscarinic receptor subtype contributions to bladder function should consider tolterodine tartrate as a distinct pharmacological tool compared with M3-selective agents. Tolterodine exhibits balanced binding affinity across human recombinant M1–M5 receptors (Ki range: 3.0–5.0 nM) [6], whereas oxybutynin shows 10-fold M3-over-M2 selectivity (M3 Ki = 0.67 nM; M2 Ki = 6.7 nM) [6]. This balanced profile is particularly relevant given that M2 receptors constitute the predominant muscarinic subtype in human detrusor smooth muscle and contribute functionally to bladder contraction [7]. For researchers investigating the relative contributions of M2 versus M3 receptors in bladder pathophysiology, tolterodine provides a non-biased antagonist baseline that avoids the confound of M3-preferential blockade.

Solid-State Characterization and Polymorph Screening in Formulation Development

Formulation scientists developing tolterodine-containing drug products must account for the compound's polymorphic diversity. Tolterodine tartrate exists in four distinct crystalline forms (Forms I–IV) plus a stable amorphous form, each with unique XRPD signatures [8]. Form I can be prepared by dissolving tolterodine free base in ethanol or acetone with tartaric acid addition, while Form II is obtained using ethyl acetate as solvent [8]. The tartrate salt demonstrates superior solid-state stability compared with the free base [9]. For generic drug development or novel formulation research, procurement of API with defined polymorphic identity—or reference standards of specific crystalline forms—is essential for ensuring batch-to-batch consistency, predictable dissolution profiles, and regulatory submission quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolterodine Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.